molecular formula C8H10 B14651798 Spiro(2.5)octa-4,6-diene CAS No. 53143-64-9

Spiro(2.5)octa-4,6-diene

Cat. No.: B14651798
CAS No.: 53143-64-9
M. Wt: 106.16 g/mol
InChI Key: LNHLZGKIMCRSGT-UHFFFAOYSA-N
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Description

Spiro(25)octa-4,6-diene is a unique organic compound characterized by its spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro(2.5)octa-4,6-diene typically involves the use of para-quinone methides. One efficient one-pot approach employs para-quinone methides under mild conditions without the use of metals. This method proceeds smoothly in high yields and results in the formation of this compound with consecutive quaternary centers .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and the use of para-quinone methides can be adapted for large-scale production. The scalability of the one-pot synthesis approach makes it a promising candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Spiro(2.5)octa-4,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spirocyclic ketones.

    Reduction: Reduction reactions can lead to the formation of spirocyclic alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted spirocyclic compounds. These products have diverse applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Spiro(2.5)octa-4,6-diene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: Spirocyclic compounds, including this compound, have shown potential biological activities, such as antitumor properties.

    Industry: this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of spiro(2.5)octa-4,6-diene involves its interaction with molecular targets, such as DNA. The compound can alkylate DNA, leading to the formation of covalent bonds with nucleophilic sites on the DNA molecule. This interaction can disrupt DNA replication and transcription, resulting in antitumor effects . The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Spiro(2.5)octa-4,7-dien-6-one: This compound shares a similar spirocyclic structure but differs in the position of the double bonds.

    Spirocyclopropanes: These compounds have a spirocyclic structure with a cyclopropane ring.

Uniqueness

Spiro(2.5)octa-4,6-diene is unique due to its specific spirocyclic structure and the position of its double bonds. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

53143-64-9

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

spiro[2.5]octa-5,7-diene

InChI

InChI=1S/C8H10/c1-2-4-8(5-3-1)6-7-8/h1-4H,5-7H2

InChI Key

LNHLZGKIMCRSGT-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC=CC=C2

Origin of Product

United States

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